Kinase Binding Selectivity: Vorolanib vs. Sunitinib (KINOMEscan Head-to-Head)
In a direct KINOMEscan head-to-head assay profiling 287 kinases, vorolanib demonstrated 4.7- to 15.4-fold higher binding affinity for KDR, FLT3, and C-Kit compared with sunitinib, while exhibiting weaker inhibition of RET (2.4-fold lower affinity) and AMPKα1 [1]. The IC50 for PDGFRβ was identical (0.13 nM) between the two compounds. Weaker RET and AMPKα1 inhibition is mechanistically relevant because sunitinib-associated RET/AMPKα1 inhibition has been implicated in clinical adverse effects including fatigue, cardiotoxicity, and thyroid gland toxicity [1].
| Evidence Dimension | Kinase binding affinity (IC50, nM) in KINOMEscan competition binding assay across 287 human kinases |
|---|---|
| Target Compound Data | KDR: 1.12 nM; PDGFRβ: 0.13 nM; FLT3: 0.63 nM; C-Kit: 0.14 nM; RET: 74.1 nM; AMPKα1: 352.2 nM |
| Comparator Or Baseline | Sunitinib – KDR: 17.25 nM; PDGFRβ: 0.13 nM; FLT3: 2.93 nM; C-Kit: 1.22 nM; RET: 177.0 nM; AMPKα1: 398.9 nM |
| Quantified Difference | Vorolanib KDR IC50 15.4-fold lower; FLT3 IC50 4.7-fold lower; C-Kit IC50 8.7-fold lower; PDGFRβ equivalent; RET IC50 2.4-fold higher (weaker); AMPKα1 1.13-fold higher (weaker) |
| Conditions | KINOMEscan assay (Ambit Biosciences); 287 kinases covering ~55% of the predicted human kinome; compounds tested at 10 µM; binding quantified by quantitative RT-PCR |
Why This Matters
Procurement decisions hinging on target engagement versus off-target toxicity can be quantitatively assessed: vorolanib delivers tighter binding to therapeutic kinase targets while simultaneously sparing two kinases associated with sunitinib dose-limiting toxicities.
- [1] Liu C, Ma L, Ding L, et al. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity. Mol Ther Oncol. 2022 Jan 10;24:577–584. Table 1, IC50 (nM) data from KINOMEscan assay. doi: 10.1016/j.omto.2022.01.001. PMID: 35229036. View Source
